BEMP phosphazene

Catalog No.
S616701
CAS No.
98015-45-3
M.F
C13H31N4P
M. Wt
274.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BEMP phosphazene

CAS Number

98015-45-3

Product Name

BEMP phosphazene

IUPAC Name

2-tert-butylimino-N,N-diethyl-1,3-dimethyl-1,3,2λ5-diazaphosphinan-2-amine

Molecular Formula

C13H31N4P

Molecular Weight

274.39 g/mol

InChI

InChI=1S/C13H31N4P/c1-8-17(9-2)18(14-13(3,4)5)15(6)11-10-12-16(18)7/h8-12H2,1-7H3

InChI Key

VSCBATMPTLKTOV-UHFFFAOYSA-N

SMILES

CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C

Synonyms

2-tert-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine, 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine, BEMP cpd, BEMP phosphazene

Canonical SMILES

CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C

The exact mass of the compound BEMP phosphazene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) is a monomeric, non-ionic phosphazene base recognized for its combination of exceptionally high basicity and significant steric hindrance. [REFS-1, REFS-2] Unlike ionic bases, it exhibits high solubility in a range of apolar and moderately polar organic solvents such as hexane and THF, facilitating homogeneous reaction conditions. These core properties position it as a specialized reagent for challenging deprotonation and catalysis tasks where common amine or inorganic bases are inadequate. [1]

Direct substitution of BEMP with more common bases like DBU or inorganic salts (e.g., K₂CO₃) frequently leads to process failure or suboptimal outcomes. DBU, while a strong base, is over 1000 times less basic than BEMP and lacks its steric bulk, making it ineffective for deprotonating very weak acids and more prone to undesired nucleophilic side reactions. [REFS-1, REFS-2] Conversely, inorganic bases like potassium carbonate are practically insoluble in common organic synthesis solvents (toluene, THF), forcing heterogeneous reaction conditions that result in slower rates, lower reproducibility, and more complex product purification compared to the homogeneous systems enabled by BEMP's solubility. Therefore, selecting a lower-cost generic substitute often compromises reaction scope, yield, and process efficiency.

Exceptional Basicity Enables Reactions Inaccessible to Standard Amidine Bases

BEMP exhibits significantly higher basicity than the widely used non-nucleophilic base DBU. In acetonitrile, the pKa of BEMP's conjugate acid is 27.6, which is over three orders of magnitude more basic than DBU, with a reported pKa of 24.3. [REFS-1, REFS-2]

Evidence DimensionBasicity (pKa of conjugate acid in Acetonitrile)
Target Compound Data27.6
Comparator Or BaselineDBU: 24.3
Quantified Difference3.3 pKa units higher (approx. 2000x more basic)
ConditionsMeasurement in acetonitrile (MeCN).

This superior basicity allows for the efficient deprotonation of weakly acidic C-H, N-H, and O-H bonds where DBU would be ineffective, expanding the scope of possible transformations.

Superior Control in Living Polymerization vs. Other Organocatalysts

As an organocatalyst for the ring-opening polymerization (ROP) of L-lactide, BEMP produces poly(L-lactide) with a narrow molecular weight distribution, achieving a polydispersity index (PDI) of 1.08. [1] This indicates a high degree of control over the polymerization process, a critical factor for producing well-defined polymers. In the same study, the related phosphazene P1-t-Bu was also shown to be an effective catalyst, but exhibited a slower reaction rate than BEMP for the ROP of both L-lactide and δ-valerolactone. [1]

Evidence DimensionPolydispersity Index (PDI) in L-Lactide ROP
Target Compound Data1.08
Comparator Or BaselineP1-t-Bu: Slower reaction rate under identical conditions
Quantified DifferenceLower PDI indicates superior polymerization control; Faster rate than P1-t-Bu
ConditionsROP of L-lactide in toluene at room temperature with 1-pyrenebutanol initiator.

For applications in biomedical devices or advanced materials, achieving a low PDI is essential for ensuring consistent and predictable material properties, making BEMP a more suitable choice for precision polymer synthesis.

Enhanced Processability: High Solubility in Apolar Solvents Where Inorganic Bases Fail

BEMP, like other phosphazene bases, is characterized by its high solubility in apolar to moderately polar organic solvents, including hexane, toluene, and THF. [REFS-1, REFS-2] This is a distinct physical property advantage over common inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are insoluble in these media. The use of BEMP allows reactions to be run under homogeneous conditions, avoiding the mass transfer limitations and reproducibility issues associated with solid-liquid heterogeneous systems.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataSoluble in hexane, toluene, THF
Comparator Or BaselineInorganic bases (e.g., K₂CO₃, Cs₂CO₃): Insoluble
Quantified DifferenceQualitative but absolute difference (soluble vs. insoluble)
ConditionsTypical organic synthesis solvents.

This simplifies process scale-up, improves reaction kinetics and reproducibility, and can lead to cleaner reactions with easier workups, directly impacting process efficiency and manufacturing costs.

Catalysis of Reactions Involving Weakly Acidic Precursors

For synthetic routes requiring the deprotonation of very weak carbon or nitrogen acids where standard bases like DBU or triethylamine are insufficient. BEMP's high pKa enables transformations such as challenging alkylations, condensations, and C-H functionalizations under milder conditions than would be possible with organometallic or metal hydride bases. [1]

Precision Synthesis of Polyesters and Polycarbonates via ROP

In the organocatalyzed ring-opening polymerization (ROP) of cyclic esters (e.g., lactide, valerolactone) and carbonates to produce polymers with low polydispersity (PDI < 1.15). This level of control is critical for creating well-defined materials for biomedical applications, drug delivery systems, and high-performance plastics where material properties must be highly consistent. [2]

Homogeneous Base Catalysis in Apolar Media

For processes run in non-polar solvents like toluene or hexane where the use of insoluble inorganic or ionic bases would create a heterogeneous mixture. BEMP's solubility ensures a homogeneous reaction environment, leading to improved reaction rates, higher reproducibility batch-to-batch, and simplified downstream processing and purification.

XLogP3

2.6

UNII

DF15J146QI

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

98015-45-3

Wikipedia

Bemp phosphazene

Dates

Last modified: 08-15-2023

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